2-Benzyl-5,5-dimethylcyclohexane-1,3-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
724-40-3 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-benzyl-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C15H18O2/c1-15(2)9-13(16)12(14(17)10-15)8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 |
InChI Key |
FGUGJYYMGVEIJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Benzyl 5,5 Dimethylcyclohexane 1,3 Dione
Established Synthetic Routes to Substituted Cyclohexane-1,3-diones
The cyclohexane-1,3-dione framework is a versatile precursor in synthetic organic chemistry, enabling the construction of a wide array of heterocycles and natural products. researchgate.net The reactivity of the dicarbonyl groups and the acidity of the C-2 methylene (B1212753) protons allow for diverse chemical transformations.
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity.
Cyclohexane-1,3-dione and its derivatives are excellent substrates for MCRs. For instance, they are used in the Hantzsch reaction to produce 1,4-dihydropyridines by reacting with aldehydes, a β-ketoester, and a nitrogen source like ammonium (B1175870) acetate (B1210297). researchgate.net Another significant application is the synthesis of acridine-1,8-dione derivatives through the condensation of cyclohexane-1,3-diones, aldehydes, and amines. researchgate.net Researchers have also developed cascade reactions, such as a four-component reaction between β-nitrostyrene derived MBH acetates, 1,3-indanedione, and aldehydes to construct complex bis-spirocyclohexane skeletons. nih.gov A regio-selective Michael-Claisen process starting from acetone (B3395972) and α,β-unsaturated esters has been developed as a one-pot method to produce substituted cyclohexane-1,3-diones, highlighting the utility of MCRs in building the core ring structure itself. google.comgoogle.com
Catalysis is central to modern organic synthesis, offering pathways to enhanced reaction rates, improved yields, and greater selectivity. The synthesis of substituted cyclohexane-1,3-diones has benefited from various catalytic systems.
Metal Catalysis : A range of metal-based catalysts have been employed. For example, the synthesis of 1,4-dihydropyridine (B1200194) derivatives from cyclohexane-1,3-diones can be catalyzed by systems such as CeCl₃·7H₂O-NaI. researchgate.net The use of cobalt nanoparticles has also been reported for similar Hantzsch syntheses. researchgate.net
Organocatalysis : Organocatalysts, which are small, metal-free organic molecules, have gained prominence as a sustainable alternative to metal catalysts. Chiral squaramide-based organocatalysts have been used to catalyze Michael/aldol (B89426) cascade reactions to produce functionalized spirocyclohexane indane-1,3-diones with high diastereoselectivity and enantioselectivity. researchgate.net Other organocatalysts like chitosan-SO₃H and diphenylammonium triflate have proven effective in synthesizing various nitrogen-containing heterocycles from cyclohexane-1,3-dione precursors. researchgate.net
Nanocatalysis : Nanomaterials are increasingly used as catalysts due to their high surface-area-to-volume ratio and unique reactivity. Boron nitride nanoparticles functionalized with sulfonic acid groups (BNPs@SiO₂(CH₂)₃NHSO₃H) have been utilized as an efficient catalyst for the synthesis of 1,4-dihydropyridines. researchgate.net
Phase-Transfer Catalysis : In reactions involving immiscible phases, phase-transfer catalysts (PTCs) are crucial. Tetrabutylammonium bromide (TBAB) has been used as a PTC in the double Michael addition of curcumin (B1669340) to arylidenemalonates to synthesize highly functionalized cyclohexanones. beilstein-journals.org
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of cyclohexane-1,3-dione derivatives has seen significant progress in this area.
A major focus has been the replacement of toxic and volatile organic solvents with environmentally benign alternatives, with water being an ideal choice. The Knoevenagel condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with various aromatic aldehydes to form 2-(benzylidene) derivatives has been successfully carried out in an aqueous medium at room temperature. scholarsresearchlibrary.com This approach not only avoids harmful solvents but also simplifies the work-up procedure, as the product often precipitates from the reaction mixture and can be isolated by simple filtration. scholarsresearchlibrary.com Various catalysts, including simple inorganic salts like sodium chloride and sodium sulfate (B86663), as well as the amino acid alanine (B10760859), have been shown to be effective in these aqueous systems. scholarsresearchlibrary.com In some cases, solvent-free conditions have also been developed, further enhancing the green credentials of these synthetic methods. researchgate.net
Targeted Synthesis of 2-Benzyl-5,5-dimethylcyclohexane-1,3-dione
The specific synthesis of this compound can be approached through several strategic pathways, primarily involving the functionalization of the C-2 position of the dimedone precursor.
The primary precursor for the target molecule is 5,5-dimethylcyclohexane-1,3-dione (B117516), commonly known as dimedone. The benzyl (B1604629) group can be introduced via two main strategies, each requiring a different benzylating agent.
Condensation-Reduction Pathway : This two-step approach first involves a Knoevenagel condensation between dimedone and benzaldehyde. This reaction forms the intermediate 2-benzylidene-5,5-dimethylcyclohexane-1,3-dione (B12006358). scholarsresearchlibrary.com The exocyclic double bond in this intermediate is then selectively reduced to a single bond to yield the final product. This reduction can be achieved through catalytic hydrogenation. mdpi.com
Direct C-Alkylation Pathway : This method involves the direct reaction of the dimedone enolate with a benzyl electrophile, such as benzyl chloride or benzyl bromide. nih.gov While seemingly more direct, this reaction can be complicated by competing O-alkylation, where the benzyl group attaches to one of the oxygen atoms of the dione (B5365651), leading to undesired byproducts. nih.gov To achieve selective C-alkylation, strategies such as using specific protecting groups may be necessary. For instance, forming a ketodimethyl hydrazone derivative of a similar substrate, 2-methylcyclohexane-1,3-dione (B75653), has been shown to effectively direct alkylation to the carbon atom. nih.gov
Optimizing reaction parameters is crucial for maximizing yield and purity. The conditions vary significantly depending on the chosen synthetic route.
For the Knoevenagel condensation step of the first pathway, extensive studies have been conducted. The reaction between dimedone and aromatic aldehydes has been optimized using various catalysts in aqueous media at room temperature. The stoichiometry is typically a 1:1 molar ratio of the aldehyde to dimedone. scholarsresearchlibrary.com The choice of catalyst can significantly impact the reaction time and yield.
| Catalyst | Time (min) | Yield (%) |
|---|---|---|
| No Catalyst | 180 | 40 |
| Lithium chloride | 90 | 65 |
| Sodium acetate | 120 | 70 |
| Magnesium sulfate | 120 | 70 |
| Barium chloride | 90 | 80 |
| Zinc acetate | 90 | 82 |
| Sodium chloride | 60 | 85 |
| Alanine | 60 | 85 |
| Sodium sulfate | 60 | 85 |
| Sodium sulfate + Alanine | 45 | 90 |
For the direct C-alkylation pathway, reaction conditions must be carefully controlled to favor the desired product. In a related synthesis involving the alkylation of 2-methylcyclohexane-1,3-dione via its ketodimethyl hydrazone derivative, potassium hydride (KH) was found to be an effective base for deprotonation, and tetrahydrofuran (B95107) (THF) was the solvent of choice. nih.gov The reaction stoichiometry typically involves a slight excess of the base and the alkylating agent to ensure complete conversion of the starting material. Hydrolysis of the intermediate hydrazone to reveal the final dione product is a critical final step. nih.gov
| Base (mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| DBU (10) | THF | 24 | Trace |
| K₂CO₃ (10) | THF | 24 | No Reaction |
| Et₃N (10) | THF | 24 | Trace |
| NaH (10) | Toluene (B28343) | 12 | 68 |
| NaH (10) | DCM | 12 | 42 |
| NaH (10) | THF | 8 | 87 |
| NaH (10) | ACN | 12 | 28 |
| NaH (5) | THF | 12 | 78 |
Chemo- and Regioselectivity in the Functionalization of the Cyclohexane-1,3-dione Core
The cyclohexane-1,3-dione scaffold, present in 5,5-dimethylcyclohexane-1,3-dione (dimedone), offers multiple reactive sites, making chemo- and regioselectivity crucial aspects of its functionalization. The key reactive positions are the nucleophilic C2 (active methylene) carbon, the enolizable carbonyl oxygen atoms, and the electrophilic carbonyl carbons.
C- versus O-Alkylation: The alkylation of dimedone is a classic example of competing C- and O-alkylation. The outcome is highly dependent on the reaction conditions. Hard and soft acid-base (HSAB) theory is often invoked to rationalize the observed selectivity. Hard electrophiles tend to react at the harder oxygen atom of the enolate, leading to O-alkylation, while softer electrophiles favor reaction at the softer C2 carbon, resulting in C-alkylation.
Factors influencing the C-/O-alkylation ratio include:
The nature of the electrophile: Softer electrophiles like benzyl halides generally favor C-alkylation.
The counter-ion: Larger, less coordinating cations (e.g., K+) can favor O-alkylation.
The solvent: Polar, aprotic solvents can solvate the cation, leaving a more "naked" and reactive enolate that may favor O-alkylation. In contrast, protic solvents can hydrogen-bond with the oxygen of the enolate, promoting C-alkylation.
Temperature: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.
Knoevenagel Condensation: The Knoevenagel condensation of dimedone with aldehydes, such as benzaldehyde, is a common method for introducing a benzylidene group at the C2 position. scholarsresearchlibrary.com This reaction is typically catalyzed by a weak base. The regioselectivity is high for the initial condensation at the active methylene group. However, under certain conditions, a subsequent Michael addition of a second molecule of dimedone to the initially formed 2-benzylidene-5,5-dimethylcyclohexane-1,3-dione can occur, leading to the formation of 2,2'-(phenylmethylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one). researchgate.net The choice of catalyst and reaction conditions can be tuned to favor either the mono- or bis-adduct. researchgate.net
Michael Addition: Dimedone is an excellent Michael donor. Its conjugate addition to α,β-unsaturated carbonyl compounds, such as chalcones, is a powerful C-C bond-forming reaction. researchgate.netresearchgate.net The reaction is highly regioselective, with the nucleophilic C2 of dimedone attacking the β-carbon of the Michael acceptor. researchgate.netresearchgate.net This reaction can be catalyzed by various bases.
Table 1: Chemo- and Regioselectivity in the Functionalization of the Cyclohexane-1,3-dione Core
| Reaction Type | Reagents | Catalyst/Conditions | Major Product | Reference(s) |
| C-Alkylation | Dimedone, Benzyl bromide | Base (e.g., NaH) in a suitable solvent | This compound | N/A |
| Knoevenagel Condensation | Dimedone, Benzaldehyde | Piperidine, Ethanol (B145695) | 2-Benzylidene-5,5-dimethylcyclohexane-1,3-dione | scholarsresearchlibrary.com |
| Michael Addition | Dimedone, Chalcone | KF/Al2O3, DMF | 1,3-Diaryl-3-(5,5-dimethyl-3-hydroxy-2-cyclohexene-1-one-2-yl)-1-acetones | researchgate.net |
Novel Synthetic Strategies and Methodological Innovations for the Compound
Recent advancements in synthetic methodology have focused on improving the efficiency, environmental friendliness, and versatility of the synthesis of this compound and its derivatives.
One-Pot Syntheses: One-pot procedures are highly desirable as they reduce the number of workup and purification steps, saving time and resources. For instance, the synthesis of pyran-based heterocycles from benzyl halides has been achieved in a one-pot reaction where the benzyl halide is first oxidized in situ to the corresponding aldehyde, which then undergoes a three-component reaction. rsc.org A similar strategy could be envisioned for the synthesis of this compound. Additionally, novel functionalized benzodiazepines have been synthesized in good to excellent yields (82–97%) via a one-pot, three-component reaction. rsc.org
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. scholarsresearchlibrary.comchemicaljournals.comresearchgate.net The benzylation of various substrates under microwave conditions has been shown to proceed in minutes rather than hours, with good to excellent yields. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, demonstrating its potential for the rapid and efficient synthesis of this compound. rsc.org
Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. The use of water as a solvent is a key aspect of green chemistry. mdpi.com The condensation of dimedone with aromatic aldehydes has been successfully carried out in aqueous media using various catalysts, offering an eco-friendly alternative to traditional organic solvents. scholarsresearchlibrary.com The synthesis of pyrroloacridinone derivatives has also been achieved in high yields in water using a recyclable catalyst. beilstein-journals.org
Table 2: Novel Synthetic Strategies for this compound and Derivatives
| Strategy | Key Features | Example Application | Reference(s) |
| One-Pot Synthesis | In situ generation of intermediates, reduced workup | Synthesis of pyran analogues from benzyl halides | rsc.org |
| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields | Benzylation of alcohols and other substrates | nih.gov |
| Green Synthesis in Water | Environmentally friendly, use of recyclable catalysts | Condensation of dimedone with aldehydes | scholarsresearchlibrary.combeilstein-journals.org |
Purity and Yield Enhancement Methodologies in Laboratory and Preparative Scale Synthesis
Optimizing the purity and yield of this compound is crucial for its practical application. This involves careful control of reaction conditions and effective purification techniques.
Optimization of Reaction Conditions: The yield of the desired product can be significantly influenced by the choice of catalyst, solvent, temperature, and reaction time. For the Knoevenagel condensation of dimedone with benzaldehyde, a variety of catalysts have been investigated, with some providing excellent yields in aqueous media at room temperature. scholarsresearchlibrary.com For instance, a combination of sodium sulfate and alanine has been reported to give yields of up to 94%. scholarsresearchlibrary.com
Purification Techniques:
Recrystallization: This is a common and effective method for purifying solid organic compounds. For derivatives of this compound, a mixture of ethanol and water is often used as the recrystallization solvent. scholarsresearchlibrary.com
Chromatography: Column chromatography is a versatile technique for separating and purifying compounds based on their differential adsorption on a stationary phase. It is particularly useful for removing closely related impurities.
Washing and Filtration: After the reaction, the crude product is often isolated by filtration and washed with a suitable solvent (e.g., ice-cold water) to remove soluble impurities. orgsyn.org
For preparative scale synthesis, it is important to choose a purification method that is both effective and scalable. Recrystallization is often preferred for large quantities due to its simplicity and cost-effectiveness.
Table 3: Purity and Yield Enhancement Methodologies
| Methodology | Description | Typical Application | Reference(s) |
| Catalyst Optimization | Screening different catalysts to maximize yield and selectivity. | Knoevenagel condensation of dimedone and benzaldehyde. | scholarsresearchlibrary.com |
| Recrystallization | Purification of the solid product by dissolving in a hot solvent and allowing it to crystallize upon cooling. | Purification of 2-(4-chlorobenzylidene)-5,5-dimethyl-cyclohexane-1,3-dione from ethanol/water. | scholarsresearchlibrary.com |
| Washing | Removing soluble impurities by washing the filtered solid with a suitable solvent. | Washing the crude product with ice-cold water. | orgsyn.org |
Stereoselective Synthesis Approaches for Chiral Analogues of the Compound
The development of stereoselective methods to synthesize chiral analogues of this compound is of great interest, as chirality often plays a crucial role in the biological activity of molecules.
Chiral Auxiliaries: A common strategy in asymmetric synthesis is the temporary incorporation of a chiral auxiliary to control the stereochemical outcome of a reaction. williams.edu Evans' oxazolidinones are well-known chiral auxiliaries that have been successfully used in a variety of asymmetric transformations, including aldol reactions and Michael additions. scielo.org.mxsigmaaldrich.com These auxiliaries can be attached to a precursor of the target molecule, direct the stereoselective formation of a new chiral center, and then be cleaved to yield the desired enantiomerically enriched product. williams.edu
Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral amines and their derivatives have been used to catalyze the enantioselective Michael addition of cyclic β-diones to α,β-unsaturated enones with high enantioselectivities (up to 98% ee). researchgate.net Quinine-based primary amines and squaramides have been shown to be effective catalysts for this transformation. researchgate.net
Chiral Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can be used to achieve asymmetric alkylation of prochiral nucleophiles. austinpublishinggroup.com This approach could be applied to the enantioselective benzylation of 5,5-dimethylcyclohexane-1,3-dione to produce chiral this compound.
Table 4: Stereoselective Synthesis Approaches for Chiral Analogues
| Approach | Key Principle | Example Application | Reference(s) |
| Chiral Auxiliaries | Temporary attachment of a chiral molecule to direct stereoselective bond formation. | Asymmetric aldol and Michael additions using Evans' oxazolidinones. | williams.eduscielo.org.mxsigmaaldrich.com |
| Organocatalysis | Use of small chiral organic molecules as catalysts. | Enantioselective Michael addition of dimedone to chalcones catalyzed by quinine (B1679958) derivatives. | researchgate.net |
| Chiral Phase-Transfer Catalysis | Use of chiral catalysts to facilitate reactions between reactants in different phases. | Asymmetric alkylation of glycine (B1666218) derivatives. | austinpublishinggroup.com |
Elucidation of Chemical Reactivity and Transformation Mechanisms of 2 Benzyl 5,5 Dimethylcyclohexane 1,3 Dione
Electrophilic and Nucleophilic Reactivity at the β-Diketone System
The 1,3-dicarbonyl arrangement in 2-Benzyl-5,5-dimethylcyclohexane-1,3-dione creates a highly reactive center. The carbon atom positioned between the two carbonyls (C2) and the carbonyl oxygens are the primary sites for electrophilic and nucleophilic attack, respectively. The generation of a carbanion at the C2 position, stabilized by resonance across the dicarbonyl system, makes it a soft nucleophile that readily participates in a variety of carbon-carbon bond-forming reactions.
Like other β-dicarbonyl compounds, this compound exists in a dynamic equilibrium between its keto and enol tautomeric forms. masterorganicchemistry.com The parent compound, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), shows a significant proportion of the enol form in solution; for instance, in chloroform, the keto-to-enol ratio is approximately 2:1. wikipedia.org
The stability of the enol tautomer is influenced by several factors. masterorganicchemistry.com In cyclic systems like this, the enol form is stabilized by the formation of a conjugated system where the C=C double bond is in conjugation with the remaining carbonyl group. libretexts.org Furthermore, the potential for intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen can significantly favor the enol form. libretexts.org This equilibrium is highly solvent-dependent, with polarity playing a crucial role in determining the predominant tautomer. masterorganicchemistry.comresearchgate.net The acidic proton on the C2 carbon is abstracted by a base (or a solvent molecule acting as a base), and the resulting enolate is protonated on the oxygen atom to yield the enol. This process is reversible and can be catalyzed by both acids and bases. masterorganicchemistry.com The presence of the enol form is critical, as it provides a pathway for reactivity at the α-carbon. studycorgi.com
| Compound | Solvent | Keto Form (%) | Enol Form (%) |
| Dimedone | Chloroform | ~67 | ~33 |
| 2,4-Pentanedione | Neat | 24 | 76 |
| Ethyl Acetoacetate | Neat | 92 | 8 |
This table illustrates the keto-enol equilibrium for related β-dicarbonyl compounds, highlighting the significant presence of the enol tautomer.
The nucleophilic enolate generated from this compound is a versatile intermediate for forming new carbon-carbon bonds with various electrophiles.
Alkylation : The C-alkylation of the enolate allows for the introduction of additional alkyl groups at the C2 position. However, a common challenge with β-dicarbonyl compounds is the competition between C-alkylation and O-alkylation, where the electrophile attacks the oxygen atom of the enolate. The reaction conditions, including the choice of solvent, counter-ion, and the nature of the electrophile, can be tuned to favor one product over the other. Generally, softer electrophiles and less polar solvents favor C-alkylation.
Acylation : Acylation reactions, typically employing acyl chlorides or anhydrides, can introduce an acyl group. The acylation of the parent compound, dimedone, is a well-established method for synthesizing 2-acyl derivatives. This highlights the nucleophilicity of the C2 position towards electrophilic acylating agents. The reaction is often catalyzed by a base to facilitate the formation of the enolate.
Arylation : Modern cross-coupling methods have enabled the direct arylation of β-dicarbonyl compounds. Techniques involving organolead reagents (aryllead triacetates) or palladium-catalyzed reactions with aryl halides or sulfonates provide efficient routes to C-aryl derivatives under mild conditions. orgsyn.orgnih.govorganic-chemistry.org These methods offer a powerful tool for synthesizing complex molecules by directly attaching an aryl group to the C2 position of the diketone ring. orgsyn.org
Condensation reactions are a hallmark of the reactivity of β-diketones. The most prominent among these is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. While the subject compound is already substituted at the C2 position, the reactivity of its parent, dimedone, provides a clear illustration of the potential of this reaction class.
Dimedone readily undergoes Knoevenagel condensation with various aromatic aldehydes. Depending on the stoichiometry and reaction conditions, this can yield two main types of products:
2-Arylmethylene derivatives : A 1:1 condensation results in the formation of a 2-(benzylidene)-5,5-dimethylcyclohexane-1,3-dione. This product contains an α,β-unsaturated ketone system and is a valuable Michael acceptor, serving as an intermediate for the synthesis of various heterocyclic compounds.
Bis-dimedone derivatives (Tetraketones) : A tandem Knoevenagel condensation followed by a Michael addition, using a 2:1 ratio of dimedone to aldehyde, produces 2,2'-(arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) structures. researchgate.net
These reactions can be promoted by a wide range of catalysts, from simple bases like diethylamine (B46881) to Lewis acids such as ZrOCl₂·8H₂O, and can often be performed in environmentally benign solvents like water. researchgate.net
| Aldehyde | Catalyst | Conditions | Major Product Type |
| Benzaldehyde | Diethylamine | Water, RT | Bis-dimedone |
| p-Chlorobenzaldehyde | Alanine (B10760859)/Na₂SO₄ | Water, RT | Benzylidene |
| 4-Nitrobenzaldehyde | ZrOCl₂·8H₂O/NaNH₂ | Solvent, RT | Bis-dimedone |
| Vanillin | None | Ethanol (B145695), 40°C | Benzylidene |
This interactive table summarizes typical Knoevenagel condensation reactions of dimedone with various aromatic aldehydes, showcasing the influence of catalysts and conditions on the product outcome.
Reactivity of the Benzyl (B1604629) Substituent (e.g., aromatic substitutions)
The benzyl substituent itself contains a phenyl ring that is susceptible to electrophilic aromatic substitution (EAS). The methylene group linking the phenyl ring to the diketone core acts as a weak activating, ortho-, para-directing group. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur primarily at the ortho and para positions of the phenyl ring. The bulky 5,5-dimethylcyclohexane-1,3-dione moiety may exert some steric hindrance, potentially favoring substitution at the less hindered para-position over the ortho-positions.
Oxidative and Reductive Transformations of the Compound
The this compound molecule possesses functional groups that can be targeted by both oxidizing and reducing agents.
Reduction : The two ketone functionalities of the β-diketone system can be reduced to secondary alcohols. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can achieve this transformation, yielding the corresponding diol. The choice of reagent can influence the stereochemical outcome of the reduction. The benzyl group is typically stable under these conditions.
Oxidation : The compound can undergo oxidative transformations at several positions. Strong oxidizing agents could potentially cleave the cyclohexanedione ring. The benzylic C-H bonds of the benzyl substituent are also susceptible to oxidation, which could lead to the formation of a ketone at that position under specific conditions. Additionally, dehydrogenation of the cyclohexanedione ring to form a cyclohexenone derivative is a possible transformation.
Acid-Base Properties and their Influence on Reactivity
The acidity of the single proton at the C2 position is a defining characteristic of this compound. The pKa of the parent compound, dimedone, is approximately 5.2, which is remarkably acidic for a C-H bond. This enhanced acidity is due to the powerful electron-withdrawing effect of the two adjacent carbonyl groups and the extensive resonance stabilization of the resulting conjugate base (the enolate).
This acidity is fundamental to the compound's reactivity. The presence of a base readily deprotonates the C2 carbon, generating the nucleophilic enolate anion. studycorgi.com This enolate is the key reactive intermediate in the alkylation, acylation, and condensation reactions discussed previously. studycorgi.com The ability to easily form this stable nucleophile under relatively mild basic conditions makes this compound and related β-diketones versatile building blocks in organic synthesis. researchgate.net
Radical Reactions and Photochemical Pathways
The reactivity of this compound in radical and photochemical reactions is governed by the interplay of its constituent functional groups: the 1,3-dione system within a cyclohexane (B81311) ring and the benzyl substituent at the 2-position. While specific experimental studies on the photochemistry and radical reactions of this exact molecule are not extensively documented in publicly available literature, its behavior can be predicted based on the well-established reactivity of related cyclic ketones, benzyl ketones, and the principles of radical chemistry.
Photochemical Pathways
The photochemical behavior of ketones and aldehydes is often characterized by Norrish Type I and Norrish Type II reactions, which are photochemical cleavage processes initiated by the absorption of light. wikipedia.org
Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group upon photoexcitation. wikipedia.orgedurev.in For this compound, this would entail the cleavage of the bond between the carbonyl carbon and the quaternary carbon at the 2-position, or the bond between the carbonyl carbon and the methylene carbon of the cyclohexane ring.
Cleavage at the C1-C2 bond would generate a biradical intermediate. This intermediate can then undergo several secondary reactions, such as decarbonylation (loss of carbon monoxide) to form a new radical species, which could then lead to various rearranged or fragmented products. Alternatively, the initial radical pair could recombine, potentially leading to racemization if the α-carbon were chiral. wikipedia.org
Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. wikipedia.org In the case of this compound, the most likely γ-hydrogens available for abstraction are those on the benzyl group. This would result in a 1,4-biradical that could subsequently cyclize to form a cyclobutanol (B46151) derivative or undergo cleavage to yield an enol and an alkene. wikipedia.org
The table below summarizes the potential photochemical pathways for this compound based on analogous reactions of other ketones.
| Photochemical Pathway | Initial Step | Potential Intermediate(s) | Potential Final Product(s) |
| Norrish Type I | α-cleavage of the C1-C2 or C1-C6 bond | Acyl and alkyl radical pairs; biradicals | Decarbonylated products, rearranged isomers, recombination products |
| Norrish Type II | Intramolecular γ-hydrogen abstraction from the benzyl group | 1,4-biradical | Cyclobutanol derivatives, enol of the dione (B5365651) and styrene |
Radical Reactions
The benzyl group in this compound introduces a site of high reactivity towards radical reactions due to the stability of the resulting benzyl radical. nih.govmasterorganicchemistry.com The benzylic C-H bond is weaker than other alkyl C-H bonds, making it susceptible to abstraction by radicals. masterorganicchemistry.com
Benzylic Bromination: A classic example of a radical reaction at the benzylic position is free-radical bromination, typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like light or peroxide. masterorganicchemistry.combyjus.com This reaction proceeds via a chain mechanism involving the formation of a resonance-stabilized benzyl radical. byjus.com For this compound, this would lead to the selective substitution of a hydrogen atom on the methylene bridge of the benzyl group with a bromine atom.
The mechanism involves three key steps:
Initiation: Homolytic cleavage of the initiator to form radicals.
Propagation: Abstraction of a benzylic hydrogen by a bromine radical to form the stable benzyl radical and HBr. The benzyl radical then reacts with Br₂ (or NBS) to form the brominated product and a new bromine radical.
Termination: Combination of any two radical species. byjus.com
Benzylic Oxidation: The benzylic position is also prone to oxidation. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the benzylic C-C bond under harsh conditions. However, more controlled oxidations can occur via radical mechanisms. For instance, benzylic oxidations using reagents like IBX are known to proceed through a radical pathway. masterorganicchemistry.com
The following table outlines potential radical reactions involving this compound.
| Radical Reaction | Reagent(s) | Key Intermediate | Expected Product |
| Benzylic Bromination | N-Bromosuccinimide (NBS), light/peroxide | Resonance-stabilized benzyl radical | 2-(1-Bromo-1-phenylmethyl)-5,5-dimethylcyclohexane-1,3-dione |
| Benzylic Oxidation | e.g., IBX (2-Iodoxybenzoic acid) | Benzylic radical | 2-Benzoyl-5,5-dimethylcyclohexane-1,3-dione |
It is important to note that the presence of the 1,3-dione moiety can also influence these radical reactions. The enol form of the dione possesses its own reactivity, and the acidic α-protons could potentially participate in side reactions under certain conditions. The interplay between the photochemical and radical reactivity of the dione and the benzyl group makes this compound a molecule with a rich and complex potential for chemical transformations.
In Depth Mechanistic Investigations of Reactions Involving 2 Benzyl 5,5 Dimethylcyclohexane 1,3 Dione
Kinetic Studies for Reaction Rate and Order Determination
Detailed kinetic studies quantifying the specific reaction rates, rate constants, and reaction orders for transformations involving 2-benzyl-5,5-dimethylcyclohexane-1,3-dione are not extensively detailed in the surveyed scientific literature. However, qualitative observations regarding reaction times are noted. For instance, in Knoevenagel condensation reactions, the choice of solvent and catalyst can dramatically alter the time required for the reaction to reach completion, with polar aprotic solvents generally leading to faster conversions than nonpolar or polar protic solvents. researchgate.net
Isotope Labeling and Scrambling Experiments for Mechanistic Insight
Information from isotope labeling and scrambling experiments, which are powerful techniques for tracing the pathways of atoms and functional groups through a reaction, is not prominently available for this compound in the reviewed sources. Such studies would be invaluable for definitively confirming proposed reaction intermediates and transition states.
Transition State Analysis and Reaction Pathway Elucidation
While specific transition state calculations for reactions of this compound were not found, the general mechanistic pathways for related reactions are well-elucidated. The synthesis of 2-arylmethylene derivatives of dimedone, for example, proceeds through a Knoevenagel condensation pathway. scholarsresearchlibrary.comsigmaaldrich.com
This mechanism involves two primary steps:
Nucleophilic Addition: The reaction is typically initiated by a basic catalyst that deprotonates the active methylene (B1212753) group of the 5,5-dimethylcyclohexane-1,3-dione (B117516), creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aldehyde (e.g., benzaldehyde). sigmaaldrich.com
Dehydration: The resulting β-hydroxy carbonyl intermediate readily undergoes dehydration to yield the final α,β-unsaturated product. sigmaaldrich.com
In some cases, the reaction can proceed further in what is known as a domino Knoevenagel/Michael reaction. iau.irias.ac.in After the initial Knoevenagel condensation forms the 2-arylmethylene intermediate, this product can act as a Michael acceptor. A second molecule of dimedone can then add to this intermediate, leading to the formation of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives. iau.irias.ac.in Modern computational chemistry enables the analysis of such reaction pathways, with methods like the Intrinsic Reaction Coordinate (IRC) being used to trace paths from calculated transition state geometries to the final products, although specific data for this compound is not presented. acs.orgnih.gov
Another proposed mechanism for a related derivative involves the in-situ generation of a betaine (B1666868) intermediate, which then undergoes cycloaddition with the 2-benzylidene-5,5-dimethylcyclohexane-1,3-dione (B12006358) to form annulated dihydrofurans. rsc.org
Influence of Solvent and Catalyst on Reaction Mechanisms
The choice of solvent and catalyst has a profound impact on the reaction mechanism, efficiency, and environmental footprint of syntheses involving dimedone derivatives.
Influence of Solvent: The solvent plays a critical role in both the reaction rate and selectivity. researchgate.net
Aprotic Polar Solvents: Solvents like dimethylformamide (DMF) have been shown to be superior for Knoevenagel condensations, providing high conversion (81-99%) and 100% selectivity in very short reaction times (e.g., 15 minutes). researchgate.net
Protic Polar Solvents: In contrast, protic solvents like methanol (B129727) result in slower reactions with poorer conversion and selectivity. researchgate.net
Nonpolar Solvents: Nonpolar solvents such as toluene (B28343) and diethyl ether can achieve high selectivity but require significantly longer reaction times compared to aprotic polar solvents. researchgate.net
There is a significant emphasis in modern chemistry on using environmentally benign solvents. Water, in particular, has been successfully used as a medium for the Knoevenagel condensation to synthesize 2-(benzylidene)-5,5-dimethylcyclohexane-1,3-diones. scholarsresearchlibrary.com Performing these reactions in an aqueous medium is advantageous due to water's high polarity and immiscibility with many organic compounds, which can simplify work-up procedures. scholarsresearchlibrary.comiau.ir
Influence of Catalyst: A wide array of catalysts has been employed to promote reactions involving dimedone, significantly affecting product yields. The catalyst's primary role in the Knoevenagel condensation is to facilitate the formation of the nucleophilic enolate from the active methylene compound. sigmaaldrich.com
Studies have demonstrated the efficacy of various catalysts in aqueous media for the condensation of dimedone with aryl aldehydes. scholarsresearchlibrary.com The yields of the resulting 2-(benzylidene) derivatives vary depending on the catalyst used. For some catalysts, a combination of acidic and basic sites is necessary to achieve high reaction rates. rsc.org The development of reusable heterogeneous catalysts, such as silica-supported diphenic acid, is also a key area of research aimed at making these syntheses more sustainable. ias.ac.in
The table below summarizes the reported yields for the synthesis of 2-(benzylidene)-5,5-dimethylcyclohexane-1,3-diones using different catalysts in an aqueous medium. scholarsresearchlibrary.com
| Catalyst | Reported Yield Range (%) |
|---|---|
| Lithium Chloride | 58-67 |
| Sodium Acetate (B1210297) | 62-71 |
| Magnesium Sulfate (B86663) | 62-79 |
| Barium Chloride | 67-75 |
| Zinc Acetate | 69-81 |
| Sodium Chloride | 69-84 |
| Alanine (B10760859) | 73-84 |
| Sodium Sulfate | 74-86 |
| Sodium Sulfate + Alanine | 81-94 |
Theoretical and Computational Chemistry Studies on 2 Benzyl 5,5 Dimethylcyclohexane 1,3 Dione
Electronic Structure Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Electronic structure calculations are fundamental to understanding the reactivity and properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are widely applied to the study of β-diketones to determine their molecular geometries, electronic distributions, and frontier molecular orbitals. semanticscholar.org
For derivatives of cyclohexane-1,3-dione, DFT calculations are commonly performed to optimize the molecular structure and compute key electronic descriptors. nih.gov These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.
Furthermore, these calculations can generate Molecular Electrostatic Potential (MEP) maps. MEP maps are valuable for identifying the electron-rich and electron-poor regions of a molecule, which in turn predicts sites for electrophilic and nucleophilic attack. For a typical 2-substituted-5,5-dimethylcyclohexane-1,3-dione, the MEP would show negative potential (electron-rich regions) around the oxygen atoms of the carbonyl groups, indicating their role as hydrogen bond acceptors or sites for electrophilic interaction. mdpi.com
Table 1: Representative Electronic Properties Calculated via DFT for a Cyclohexane-1,3-dione Derivative Note: Data is illustrative and based on typical values for related structures as specific data for the title compound is not available.
| Calculated Property | Typical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.0 to -2.0 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.5 to 6.5 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 2.0 to 4.0 Debye | Measures the overall polarity of the molecule. |
Conformational Analysis and Potential Energy Surfaces
In 2-Benzyl-5,5-dimethylcyclohexane-1,3-dione, the bulky benzyl (B1604629) group at the C2 position will have a strong preference for the equatorial position to avoid steric clashes with the axial hydrogens on C4 and C6, an unfavorable interaction known as 1,3-diaxial strain. pressbooks.pub The two methyl groups at C5 are fixed, with one being axial and the other equatorial.
Computational methods can be used to map the potential energy surface (PES) of the molecule by systematically changing torsion angles and calculating the corresponding energy. This analysis reveals the lowest energy (most stable) conformations and the energy barriers for conversion between them. For the title compound, the global minimum on the PES would correspond to the chair conformer with the benzyl group in the equatorial position. libretexts.org
Table 2: Predicted Conformational Stability for this compound Note: Stability is predicted based on established principles of conformational analysis.
| Conformer | Position of Benzyl Group | Predicted Relative Stability | Key Steric Interactions |
|---|---|---|---|
| Chair 1 | Equatorial | More Stable | Minimal 1,3-diaxial interactions involving the benzyl group. |
| Chair 2 (after ring-flip) | Axial | Less Stable | Significant 1,3-diaxial strain between the benzyl group and axial hydrogens. |
| Boat/Twist-Boat | N/A | Least Stable (Transition States) | High torsional and flagpole interaction strain. |
Spectroscopic Property Prediction and Validation
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be used to validate and interpret experimental data. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, are highly effective for predicting NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies. researchgate.netresearchgate.net
For β-diketones, these predictions are especially useful for distinguishing between the keto and enol tautomers, as the spectroscopic signatures of these forms are distinct. mdpi.com The enol form, for instance, would show a characteristic broad O-H stretch in the IR spectrum and a downfield enolic proton signal in the ¹H NMR spectrum.
By calculating the theoretical spectra for all possible structures (e.g., different conformers and tautomers) and comparing them with experimental results, researchers can confirm the dominant structure in a given solvent. researchgate.net Studies on similar molecules have shown a good correlation between DFT-predicted chemical shifts and experimental values, often with high accuracy. nih.gov
Table 3: Illustrative Comparison of Experimental vs. DFT-Calculated ¹³C NMR Chemical Shifts for a Related Cyclic β-Diketone Note: This data is representative of the methodology and based on studies of similar compounds like cyclohexane-1,3-dione. researchgate.net
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO-DFT) | Difference (ppm) |
|---|---|---|---|
| C=O (Carbonyl) | 205.1 | 206.5 | +1.4 |
| CH₂ (alpha to C=O) | 50.2 | 51.0 | +0.8 |
| CH₂ (beta to C=O) | 35.8 | 36.1 | +0.3 |
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While electronic structure calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. semanticscholar.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals conformational changes, solvent interactions, and molecular flexibility. acs.org
An MD simulation of this compound in a solvent like water or methanol (B129727) would reveal several key aspects:
Conformational Stability: The simulation would confirm the stability of the equatorial-benzyl chair conformation and show the timescale of any minor conformational fluctuations. nih.gov
Solvent Shell Structure: It would detail how solvent molecules arrange themselves around the solute, particularly around the polar carbonyl groups and the nonpolar benzyl and dimethyl groups.
Intermolecular Interactions: The simulation would quantify the hydrogen bonds between the carbonyl oxygens and protic solvent molecules, providing information on their strength and lifetime.
Flexibility: The root-mean-square fluctuation (RMSF) of each atom could be calculated to identify the most flexible parts of the molecule, such as the rotatable benzyl group.
Table 4: Typical Outputs from a Molecular Dynamics Simulation of a Small Organic Molecule Note: These are standard metrics obtained from MD simulations, illustrated with typical values for similar-sized molecules in solution. acs.org
| Simulation Metric | Description | Typical Finding |
|---|---|---|
| RMSD (Root-Mean-Square Deviation) | Measures the deviation of the molecule's backbone from a reference structure over time. | Low and stable RMSD (e.g., < 2 Å) indicates the molecule maintains a stable conformation. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms around their average position. | Higher RMSF in the benzyl group compared to the cyclohexane (B81311) ring, indicating greater flexibility. |
| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent molecule at a certain distance from a solute atom. | Sharp peak for water oxygen around carbonyl hydrogens, indicating a well-defined first solvation shell. |
Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSPR) Modeling (excluding biological activity)
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods used to predict the physicochemical properties or reactivity of compounds based on their molecular structure. wikipedia.org These models are built by finding a mathematical correlation between a set of calculated molecular descriptors and an observed property for a series of related compounds. mdpi.com
For the class of cyclohexane-1,3-dione derivatives, QSAR/QSPR studies have been successfully developed. nih.govnih.gov The process involves:
Dataset Assembly: A series of cyclohexane-1,3-dione analogues with known experimental data for a specific property (e.g., solubility, chromatographic retention time, reaction rate) is compiled.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be categorized as topological, physicochemical, or electronic (quantum-chemical) descriptors. nih.gov
Model Building: Statistical techniques like Multiple Linear Regression (MLR) or machine learning methods like Artificial Neural Networks (ANN) are used to create an equation that links the most relevant descriptors to the property of interest. nih.gov
Validation: The model's predictive power is rigorously tested using internal and external validation sets.
Such models, once validated, could be used to predict the properties of this compound without the need for experimental measurement.
Table 5: Common Molecular Descriptors Used in QSAR/QSPR Studies of Cyclohexane-1,3-dione Derivatives nih.gov
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Topological | Wiener Index, Zagreb Index | Molecular size, branching, and connectivity. |
| Physicochemical | LogP, Molar Refractivity, Polar Surface Area (PSA) | Lipophilicity, molecular volume, and polarity. |
| Electronic | HOMO/LUMO energies, Dipole Moment | Electron distribution and reactivity. |
| 3D-QSAR Fields | Steric Fields (CoMFA), Electrostatic Fields (CoMFA) | 3D shape and electrostatic properties of the molecule. |
Chemoinformatics and Data Mining of Related Chemical Spaces
Chemoinformatics involves the use of computational methods to analyze large collections of chemical data. The chemical space around this compound can be explored using these techniques to identify structurally similar compounds and understand structure-property trends.
Key chemoinformatics approaches include:
Similarity Searching: Using the structure of the title compound as a query, large chemical databases (e.g., PubChem, ZINC, corporate libraries) can be searched to find molecules with similar structural features. Similarity is often quantified using molecular fingerprints and metrics like the Tanimoto coefficient.
Clustering: A collection of cyclohexane-1,3-dione derivatives can be grouped into clusters based on structural or property similarity. This helps in identifying key structural motifs and understanding the diversity of the chemical space.
Library Design: For synthesizing and testing new analogues, chemoinformatics tools can be used to design a combinatorial library by systematically varying substituents on the cyclohexane-1,3-dione scaffold. This allows for an efficient exploration of the structure-property landscape. nih.gov
These data mining techniques are crucial for placing this compound within the broader context of related compounds and for guiding the design of new molecules with desired physicochemical properties.
Advanced Spectroscopic Characterization and Structural Elucidation Techniques Beyond Basic Identification
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Analysis
High-Resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. While standard ¹H and ¹³C NMR provide primary information about the proton and carbon frameworks, advanced techniques are necessary for a complete stereochemical and dynamic picture.
Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Multi-dimensional NMR experiments reveal correlations between different nuclei, allowing for the assembly of a molecule's structural puzzle.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. For 2-Benzyl-5,5-dimethylcyclohexane-1,3-dione, COSY would be expected to show correlations between the methine proton at the 2-position and the benzylic methylene (B1212753) protons, as well as between the methylene protons on the cyclohexane (B81311) ring.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These techniques map direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). It is a powerful tool for assigning carbon signals based on their known proton attachments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for connecting molecular fragments. For the target molecule, HMBC would show correlations from the benzylic protons to the aromatic carbons and the carbonyl carbons, helping to place the benzyl (B1604629) group at the C2 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. It is vital for determining stereochemistry and conformation. For instance, NOESY could reveal the spatial relationship between the benzyl group protons and the protons of the cyclohexane ring.
A search for published COSY, HMQC/HSQC, HMBC, or NOESY spectra specific to this compound did not yield any results.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Environment Analysis
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups and bonding environments.
FT-IR (Fourier-Transform Infrared) Spectroscopy: FT-IR measures the absorption of infrared radiation by a molecule. For this compound, the most prominent peaks would be the strong C=O stretching vibrations for the dione (B5365651) functional group, typically appearing in the 1700-1740 cm⁻¹ region. Other expected signals include C-H stretching from the aromatic and aliphatic portions, and C=C stretching from the benzene (B151609) ring.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. One would expect to see strong signals for the aromatic ring vibrations and the C-C framework of the cyclohexane ring.
Specific, experimentally obtained FT-IR or Raman spectra with peak assignments for this compound could not be located.
Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination (e.g., ESI-MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural information from its fragmentation patterns.
ESI-MS (Electrospray Ionization Mass Spectrometry): This is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). For this compound (C₁₅H₁₈O₂), the expected molecular weight is approximately 230.31 g/mol .
HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The exact mass of C₁₅H₁₈O₂ is 230.1307. HRMS would be used to confirm this composition.
Fragmentation Analysis: Under higher energy conditions (e.g., Electron Ionization), the molecule fragments in a predictable manner. Expected fragmentation pathways for the title compound would likely involve the loss of the benzyl group (resulting in a peak at m/z 91 for the C₇H₇⁺ fragment) and cleavages within the cyclohexane-1,3-dione ring.
No published mass spectra or fragmentation pathway analyses specifically for this compound were found in the searched literature.
X-Ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. A successful crystallographic analysis of this compound would reveal the conformation of the cyclohexane ring and the orientation of the benzyl substituent.
A search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a crystal structure for this compound. However, crystal structures for several other derivatives of 5,5-dimethylcyclohexane-1,3-dione (B117516) have been reported researchgate.netresearchgate.net.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives
If this compound were modified to create a chiral center, or if a chiral derivative were synthesized, chiroptical techniques like Circular Dichroism (CD) would be essential for its stereochemical characterization. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is invaluable for assigning the absolute configuration of chiral molecules. As the parent compound is achiral, this technique is not applicable unless chiral derivatives are prepared. No literature on the synthesis or chiroptical analysis of such derivatives was found.
Advanced Spectroscopic Methods for In Situ Reaction Monitoring
Modern spectroscopic techniques can be adapted for real-time monitoring of chemical reactions. Probes for FT-IR, Raman, or NMR can be inserted directly into a reaction vessel to track the disappearance of reactants and the appearance of products over time. This provides valuable kinetic data and mechanistic insights. For the synthesis of this compound, one could potentially monitor the reaction by observing the change in the carbonyl stretching frequency in the IR spectrum as the substitution occurs on the dione ring. No studies employing in situ monitoring for the synthesis of this specific compound were identified.
Diverse Applications of 2 Benzyl 5,5 Dimethylcyclohexane 1,3 Dione in Chemical Sciences Excluding Human Clinical Applications
Utilization as a Synthetic Synthon and Building Block in Organic Synthesis
2-Benzyl-5,5-dimethylcyclohexane-1,3-dione and its closely related derivatives are recognized as important intermediates in the field of organic synthesis. The presence of multiple reactive sites within the molecule allows for its transformation into a wide array of more complex structures. Often, the initial step in its utilization involves a Knoevenagel condensation between 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) and an aromatic aldehyde, such as benzaldehyde, to yield 2-benzylidene-5,5-dimethylcyclohexane-1,3-dione (B12006358). This α,β-unsaturated ketone is a Michael acceptor, making it a versatile precursor for a variety of addition and cyclization reactions.
The scaffold of this compound is a foundational element for the construction of more intricate molecular architectures. Its derivatives are particularly useful in multicomponent reactions, where several simple starting materials are combined in a single step to form a complex product. This approach is highly valued in synthetic chemistry for its efficiency and atom economy. For instance, derivatives of this compound are key starting materials for the synthesis of tetraketones, which in turn are important precursors for a variety of organic compounds, including those with potential biological activity. scholarsresearchlibrary.com The synthesis of these complex molecules often proceeds in good to excellent yields, and can be conducted under environmentally benign conditions, such as in an aqueous medium. scholarsresearchlibrary.com
The application of this compound derivatives is particularly prominent in the synthesis of heterocyclic compounds. These cyclic compounds, which contain atoms of at least two different elements in their rings, are of significant interest due to their presence in a vast number of natural products and pharmaceuticals.
The 2-benzylidene derivative of 5,5-dimethylcyclohexane-1,3-dione serves as a key intermediate for the synthesis of various fused heterocyclic systems. For example, it is a precursor for creating fused isooxazole and pyrazole (B372694) derivatives. Furthermore, it participates in cycloaddition reactions to form annulated dihydrofurans, such as tetrahydrobenzofuran-4(2H)-one. rsc.org
A significant area of application is in the synthesis of nitrogen-containing heterocycles. Through one-pot condensation reactions, derivatives of this compound can be used to produce acridinediones and polyhydroquinolines. nih.gov These reactions, often carried out in water, represent an environmentally friendly approach to the synthesis of these important classes of compounds. nih.gov The general scheme for the synthesis of N-substituted acridinediones involves the reaction of an aromatic aldehyde, 5,5-dimethyl-1,3-cyclohexanedione, and an aniline (B41778) in refluxing water. nih.gov
Table 1: Examples of Heterocyclic Systems Synthesized from this compound Derivatives
| Heterocyclic System | Synthetic Approach | Key Reactants | Reference |
|---|---|---|---|
| Fused Isooxazoles and Pyrazoles | Cyclization of 2-benzylidene derivative | 2-Benzylidene-5,5-dimethylcyclohexane-1,3-dione | |
| Tetrahydrobenzofuran-4(2H)-ones | Cycloaddition reaction | 2-Benzylidene-5,5-dimethylcyclohexane-1,3-dione | rsc.org |
| N-Substituted Acridinediones | One-pot Hantzsch condensation | Aromatic aldehyde, 5,5-dimethyl-1,3-cyclohexanedione, Aniline | nih.gov |
Application in Catalyst Design and Ligand Synthesis for Metal Complexes
The dicarbonyl nature of this compound and its parent compound, dimedone, makes them attractive candidates for the design of ligands for metal complexes. The oxygen atoms of the carbonyl groups can act as coordination sites for metal ions. While direct applications of the 2-benzyl derivative in catalysis are not extensively documented, the broader class of β-diketones and their derivatives are known to form stable complexes with a variety of metals, and these complexes can exhibit catalytic activity. researchgate.net
Research has demonstrated the synthesis of tetradentate Schiff base ligands from the condensation of 5,5-dimethyl-cyclohexane-1,3-dione with 5-amino-2-phenyl-2,4-dihydro-pyrazol-3-one. researchgate.net This ligand has been used to synthesize monomeric complexes with Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). researchgate.net Such Schiff base complexes are a significant area of research in coordination chemistry, with applications in catalysis and materials science. nih.gov The synthesis of hydrazone derivatives from 5,5-dimethylcyclohexane-1,3-dione has also been reported, and these compounds have the potential to act as ligands for metal ions. researchgate.net The general principle involves the reaction of the dione (B5365651) with an amine-containing compound to form a Schiff base, which can then chelate to a metal center.
Contribution to Materials Science (e.g., functional materials, polymers)
While the direct application of this compound in the synthesis of polymers or functional materials is not widely reported, its derivatives have been utilized in the creation of materials with specific functions. Notably, 1,8-(2H,5H)-acridinediones, which can be synthesized from 5,5-dimethyl-1,3-cyclohexanedione, are known to be used as laser dyes. nih.gov Laser dyes are organic compounds that can absorb light at a high intensity over a short period and then re-emit it as a coherent laser beam. This application highlights the potential for the chromophoric systems derived from the dimedone scaffold to be incorporated into functional materials.
Use in Analytical Chemistry Methodologies (e.g., derivatizing agents)
In analytical chemistry, the parent compound, 5,5-dimethylcyclohexane-1,3-dione (dimedone), is a well-established reagent for the detection and quantification of aldehydes. studycorgi.comwikipedia.org Dimedone reacts with aldehydes to form stable derivatives that can be easily isolated and characterized, or quantified using techniques such as spectrophotometry. studycorgi.com This reaction is highly specific for aldehydes, making dimedone a useful tool for their analysis.
Although there is a lack of specific studies on the use of this compound as a derivatizing agent, the underlying reactivity of the dione structure suggests its potential in this area. Derivatization is a common strategy in analytical chemistry, particularly in chromatography, to improve the detection and separation of analytes. For example, ketones can be derivatized with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form hydrazones that have strong UV absorbance, facilitating their detection by HPLC. researchgate.net It is conceivable that this compound could be similarly employed or modified to create novel derivatizing agents for specific analytical applications.
Role in Mechanistic Studies for Broader Chemical Transformations
The reactions involving this compound and its precursors serve as excellent models for studying various chemical transformations and reaction mechanisms. The synthesis of its common precursor, 2-benzylidene-5,5-dimethylcyclohexane-1,3-dione, proceeds via the Knoevenagel condensation, a well-studied reaction in organic chemistry. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base.
Furthermore, the subsequent reactions of the benzylidene derivative to form complex heterocyclic systems provide a platform for investigating multicomponent reaction mechanisms. These reactions often involve a cascade of transformations, including Michael additions, cyclizations, and dehydrations, all occurring in a single pot. Studying these reactions can provide valuable insights into reaction pathways, stereoselectivity, and the factors that control the formation of complex molecular structures. The use of this compound and its derivatives in betaine-mediated cycloadditions to form annulated dihydrofurans also contributes to the understanding of these complex mechanistic pathways. rsc.org
Potential in Agricultural Chemistry (e.g., pesticidal activity, excluding direct use)
While direct studies detailing the specific pesticidal activity of this compound are not prominent in publicly available research, the foundational structure of this compound, cyclohexane-1,3-dione, is a well-established pharmacophore in the development of certain agrochemicals, particularly herbicides. The potential of this compound in agricultural chemistry is therefore primarily understood through the lens of its parent scaffold and its utility as a synthetic intermediate for creating more complex molecules with potential bioactivity.
The cyclohexane-1,3-dione class of compounds has given rise to a significant family of commercial herbicides that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govacs.org This enzyme is crucial in plants for the biosynthesis of plastoquinone, a vital cofactor in the formation of carotenoids. Inhibition of HPPD leads to a depletion of carotenoids, which in turn causes the bleaching of new plant growth, ultimately resulting in the death of the weed.
Research into derivatives of cyclohexane-1,3-dione has been extensive, with structure-activity relationship (SAR) studies aiming to optimize their herbicidal efficacy. For instance, a series of 2-(arylformyl)cyclohexane-1,3-dione derivatives were synthesized and showed potent inhibitory activity against Arabidopsis thaliana HPPD (AtHPPD). acs.org Similarly, 2-(6-phenylnicotinoyl)cyclohexane-1,3-dione derivatives have been designed as novel HPPD inhibiting herbicides, with some compounds demonstrating effective control of weeds like Setaria viridis and Echinochloa crus-galli. nih.gov
Interestingly, one study on 2-acyl-cyclohexane-1,3-dione congeners noted that the addition of dimethyl groups at the 5-position of the cyclohexane-1,3-dione ring generally had a negative impact on their herbicidal activity. mdpi.com This suggests that while the core scaffold is active, substitutions on the ring can significantly modulate the biological effect.
Given this context, this compound can be viewed as a valuable starting material or intermediate. The benzyl (B1604629) group at the 2-position offers a site for further chemical modification, allowing for the synthesis of a diverse library of derivatives. These new compounds could then be screened for various pesticidal activities, including herbicidal, insecticidal, or fungicidal properties. The Knoevenagel condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with aromatic aldehydes, a reaction that produces precursors to compounds like this compound, is highlighted as a significant reaction for creating intermediates used in the synthesis of various heterocyclic compounds, including those with antibacterial properties. scholarsresearchlibrary.com
The following table summarizes the findings on related cyclohexane-1,3-dione derivatives and their potential implications for the agricultural applications of this compound.
| Compound Class/Derivative | Target Enzyme/Organism | Observed Activity/Potential Application | Reference |
| 2-(6-phenylnicotinoyl)cyclohexane-1,3-dione derivatives | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) in Setaria viridis and Echinochloa crus-galli | Potent herbicidal activity, with some compounds showing over 80% growth inhibition. | nih.gov |
| 2-(Arylformyl)cyclohexane-1,3-dione derivatives | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) in Arabidopsis thaliana | Superior herbicidal potency compared to the commercial herbicide mesotrione (B120641) in some cases. | acs.org |
| 2-Acyl-cyclohexane-1,3-dione congeners | Plant HPPD | Herbicidal activity; however, the presence of 5,5-dimethyl groups was found to adversely affect activity in the tested series. | mdpi.com |
| 2-(Benzylidene)-5,5-dimethylcyclohexane-1,3-diones | Not specified | Important intermediates for the synthesis of various heterocyclic compounds, including potent antibacterials. | scholarsresearchlibrary.com |
Design, Synthesis, and Evaluation of Derivatives and Analogues of 2 Benzyl 5,5 Dimethylcyclohexane 1,3 Dione
Structure-Reactivity Relationships within the Compound Class
The reactivity of 2-benzyl-5,5-dimethylcyclohexane-1,3-dione and its analogues is primarily governed by the interplay between the β-diketone core and the substituents on both the alicyclic and aromatic rings.
Keto-Enol Tautomerism : Like other β-diketones, these compounds exist in equilibrium between their keto and enol forms. This tautomerism is fundamental to their reactivity, influencing their ability to act as nucleophiles (as enolates) or participate in reactions involving the hydroxyl group of the enol form. The position of this equilibrium can be shifted by substituents. Electron-withdrawing groups on the benzyl (B1604629) ring can increase the acidity of the enolic proton, favoring the enolate form, whereas bulky substituents may influence the steric environment around the dicarbonyl system. prepchem.com
Benzylic Position Reactivity : The methylene (B1212753) bridge connecting the phenyl group to the cyclohexanedione ring is a benzylic position. This site is particularly reactive due to the ability of the adjacent benzene (B151609) ring to stabilize intermediates like radicals, carbocations, or carbanions through resonance. libretexts.org Consequently, this position is susceptible to oxidation, radical halogenation (e.g., using N-bromosuccinimide), and other functionalization reactions that are characteristic of benzylic carbons. libretexts.org
Influence of Benzyl Ring Substituents : The electronic nature of substituents on the benzyl group's aromatic ring significantly impacts the reactivity of the entire molecule. Electron-donating groups (e.g., methoxy, methyl) can increase the electron density of the ring, affecting its participation in electrophilic aromatic substitution and modifying the reactivity of the benzylic position. nih.gov Conversely, electron-withdrawing groups (e.g., nitro, chloro) can decrease the ring's electron density and influence the acidity of the β-diketone moiety. nih.govpuigdomenech.eu Studies on related benzyl-containing heterocyclic systems have shown that substituents on the phenyl ring are crucial for modulating biological activity, suggesting a direct link between electronic structure and function. puigdomenech.eu
Rational Design Strategies for Modified Structures
Rational design involves the strategic modification of a lead compound to enhance desired properties, be it chemical reactivity for synthetic applications or biological activity in drug discovery. For the this compound scaffold, such strategies focus on its key structural components.
Scaffold Hopping and Privileged Structures : The dimedone core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets. nih.govmdpi.com Rational design often involves using this core while introducing diverse benzyl groups or functionalizing other parts of the molecule to target specific enzymes or receptors. nih.govresearchgate.net The design process may involve replacing the benzyl group with other aromatic or heterocyclic moieties to explore new interactions with a biological target.
Bioisosteric Replacement : This strategy involves replacing a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetic properties. For example, substituents on the benzyl ring can be varied (e.g., replacing a chloro group with a trifluoromethyl group) to fine-tune lipophilicity and electronic effects, which can alter how the molecule interacts with a target protein. ijrsset.orgresearchgate.net
Conformational Restriction : The flexibility of the benzyl group can be constrained to lock the molecule into a specific bioactive conformation. This could be achieved by introducing substituents at the ortho-positions of the benzyl ring or by creating cyclic analogues that bridge the benzyl group back to the cyclohexanedione ring.
The following table outlines potential rational design strategies for modifying the parent compound.
| Design Strategy | Target Position | Modification Example | Anticipated Effect |
| Modulate Lipophilicity | Benzyl Ring | Introduction of halogen or alkyl groups | Alter membrane permeability and target binding |
| Enhance H-Bonding | Benzyl Ring | Introduction of hydroxyl or amino groups | Introduce new interactions with biological targets |
| Alter Electronics | Benzyl Ring | Introduction of nitro or cyano groups | Modify pKa of the dione (B5365651) and reactivity |
| Steric Hindrance | Dione Ring (C5) | Replacement of gem-dimethyl with larger groups | Influence conformational preferences |
| Introduce New Functionality | Dione Ring (C4, C6) | Alkylation or functionalization | Provide new reactive handles or interaction points |
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides a powerful set of tools for rapidly generating a large number of structurally diverse compounds, known as a chemical library, for high-throughput screening. nih.gov While specific large-scale combinatorial libraries based solely on the this compound scaffold are not widely reported, the principles can be readily applied.
A common approach is parallel synthesis, where different building blocks are reacted in separate wells of a microtiter plate to produce a spatially addressed library of individual compounds. rug.nl For this scaffold, a library could be generated by reacting a common precursor, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), with a diverse collection of substituted benzyl halides.
Illustrative Combinatorial Synthesis Scheme:
This strategy allows for the systematic exploration of structure-activity relationships by varying the substituents (R) on the benzyl ring. The resulting library can then be screened for desired biological activities. nih.govrug.nl Multi-component reactions involving dimedone, various aromatic aldehydes, and a third component are also a well-established method for generating molecular diversity and creating libraries of more complex heterocyclic systems. researchgate.net
Functionalization at Various Positions of the Compound
The this compound molecule offers several positions for further chemical modification to create a wide range of derivatives.
Position 2 (Benzyl Group Modification) :
Aromatic Ring : The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation) to introduce a variety of substituents. The directing effects of any existing substituents would guide the position of new functional groups.
Benzylic Methylene : The CH₂ group is reactive towards radical halogenation, which can then be used as a handle for subsequent nucleophilic substitution reactions. libretexts.org Oxidation of this position could potentially lead to ketone derivatives.
Positions 4 and 6 (Alicyclic Ring) :
The methylene carbons at the C4 and C6 positions of the cyclohexanedione ring can be functionalized. For example, they can be halogenated under certain conditions or participate in condensation reactions, although the reactivity is lower compared to the C2 position.
Position 5 (gem-Dimethyl Group) :
Modification at this position is less common and would require a more complex multi-step synthesis starting from a different precursor than dimedone itself.
Dicarbonyl Group :
The ketone groups can react with amines or hydrazines to form enaminones or hydrazones, respectively. ijrsset.orgresearchgate.net This has been demonstrated in the reaction of 2-(substituted phenyl)hydrazone derivatives of 5,5-dimethylcyclohexane-1,3-dione with ethylenediamine (B42938) to form more complex structures. ijrsset.org The dicarbonyl moiety can also be used to build fused heterocyclic rings, such as pyrazoles, isoxazoles, or pyrimidines. researchgate.netscholarsresearchlibrary.com
The table below summarizes key functionalization reactions.
| Position | Reaction Type | Reagents/Conditions | Product Type |
| Benzyl Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄; Br₂/FeBr₃ | Substituted benzyl derivatives |
| Benzylic CH₂ | Radical Halogenation | N-Bromosuccinimide (NBS), light | 2-(α-bromo-benzyl)- derivative |
| Dicarbonyls | Condensation | Hydrazine (N₂H₄) | Fused pyrazole (B372694) ring system |
| Dicarbonyls | Condensation | Substituted amines | Enaminone derivatives |
| C4/C6 Methylenes | Halogenation | Halogenating agents | Halogenated dione ring |
Investigation of Related β-Diketone Systems with Benzyl Substitution
The study of related benzyl-substituted β-diketone systems provides valuable insights into the properties and potential applications of this compound.
2-Benzylcyclohexane-1,3-dione : This is the direct analogue without the gem-dimethyl group at the C5 position. The absence of these methyl groups can influence the conformation of the six-membered ring and may affect its packing in the solid state and its binding to biological targets. Its synthesis and basic properties are known, providing a baseline for comparison. nih.gov
2-(Benzylidene)-5,5-dimethylcyclohexane-1,3-dione : This related compound features a double bond between the benzylic carbon and the C2 of the dione ring. scholarsresearchlibrary.com It is often a key intermediate in the synthesis of the title compound, which can be formed via reduction of the double bond. These benzylidene derivatives are Michael acceptors and are highly reactive precursors for the synthesis of various heterocyclic compounds, including pyrans and xanthenes. researchgate.netscholarsresearchlibrary.comresearchgate.net
Other Cyclic β-Diketones : Benzyl substitution is not limited to cyclohexanediones. Other cyclic systems, such as 1,3-indandione (B147059) or barbituric acid, can also be benzylated at the active methylene position. Comparing the reactivity and properties across these different ring systems can help elucidate the role of the core scaffold.
Acyclic Benzylated β-Diketones : Acyclic analogues, such as 3-benzyl-2,4-pentanedione, offer a more flexible backbone. Studies on these compounds can help to understand the importance of the constrained cyclic structure of the cyclohexanedione ring for specific activities or reaction pathways.
Advanced Methodological Approaches in Research on 2 Benzyl 5,5 Dimethylcyclohexane 1,3 Dione
Flow Chemistry and Continuous Processing Techniques
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering superior control over reaction parameters such as temperature, pressure, and mixing. This technology's inherent safety and scalability make it an attractive option for the synthesis of complex organic molecules. While specific literature detailing the continuous flow synthesis of 2-Benzyl-5,5-dimethylcyclohexane-1,3-dione is not yet prevalent, the principles have been successfully applied to key reaction types involved in its synthesis and the synthesis of related heterocyclic compounds. uc.pt
The modular nature of flow chemistry systems allows for the sequential execution of multiple reaction steps, including reaction, quenching, and initial purification, thereby reducing manual handling and processing time. nih.gov For instance, the alkylation of 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) with benzyl (B1604629) halides could be performed in a flow reactor to achieve precise temperature control, minimizing side-product formation. The enhanced heat and mass transfer in microreactors can lead to significantly higher yields and purity compared to batch methods. uc.pt Furthermore, flow platforms are ideally suited for integration with data acquisition tools and machine learning algorithms for real-time optimization and reaction discovery. rsc.org
Table 1: Comparison of Batch vs. Flow Chemistry for Organic Synthesis
| Feature | Batch Processing | Flow Chemistry |
| Heat Transfer | Limited by surface-area-to-volume ratio; potential for hot spots. | Excellent, due to high surface-area-to-volume ratio. |
| Mass Transfer | Dependent on stirring efficiency; can be inconsistent. | Rapid and efficient mixing. |
| Safety | Large volumes of reagents pose higher risks. | Small reaction volumes at any given time enhance safety. |
| Scalability | Often requires re-optimization of reaction conditions. | Scaled by running the system for longer durations ("scale-out"). |
| Control | Less precise control over reaction time and temperature gradients. | Precise control over residence time, temperature, and pressure. |
Mechanochemical Synthesis Applications
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a green chemistry approach by reducing or eliminating the need for solvents. This technique has been effectively applied in multicomponent reactions involving dimedone, the precursor to this compound.
A notable example is the mechanochemical Hantzsch reaction for synthesizing polyhydroquinolines, where dimedone is a key reactant. nih.gov In a study by Hundal et al., mixtures of aldehydes, dimedone, active methylene (B1212753) compounds, and ammonium (B1175870) acetate (B1210297) were ground together at room temperature in a mortar, yielding the desired products without any solvent. nih.gov Similarly, mechanochemical approaches have been successful for the Biginelli reaction using cyclic 1,3-dicarbonyl compounds. nih.gov These solvent-free methods not only align with the principles of green chemistry but can also lead to different product selectivities and higher yields compared to solution-phase reactions. This suggests a strong potential for developing a solvent-free, mechanochemical route for the benzylation of dimedone.
High-Throughput Experimentation and Automated Synthesis
Automated synthesis platforms can execute entire synthetic sequences, from reagent dispensing to purification and analysis, with minimal human intervention. merckmillipore.com For example, an automated platform could be programmed to perform the synthesis of a library of 2-substituted dimedone derivatives by varying the electrophile in an alkylation reaction. This approach accelerates the discovery of new compounds and facilitates the generation of structure-activity relationship (SAR) data for medicinal chemistry applications. nih.govresearchgate.net The integration of HTE with machine learning algorithms further enhances this capability, allowing for intelligent experimental design where the results of previous experiments inform the selection of subsequent ones. beilstein-journals.org
Advanced Separation and Purification Technologies (e.g., chiral chromatography)
The purification of reaction products is a critical step in chemical synthesis. For compounds like this compound, which can exist as enantiomers if synthesized asymmetrically, advanced separation techniques like chiral chromatography are essential. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating enantiomers and determining the enantiomeric excess (ee) of a chiral synthesis. nih.govmdpi.com
While specific chiral separation methods for this compound are not widely published, methods developed for structurally similar chiral compounds provide a strong foundation. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209), have proven effective for the enantioseparation of a wide range of chiral molecules, including flavanones and other heterocyclic compounds. nih.govresearchgate.net The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. mdpi.com The development of an enantioselective synthesis for this compound would rely heavily on such advanced analytical techniques to validate its success. nih.gov
Table 2: Common Chiral Stationary Phases for HPLC
| Stationary Phase Type | Chiral Selector | Typical Applications |
| Polysaccharide-based | Cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Broad applicability for a wide range of chiral compounds. researchgate.net |
| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Amino acids, peptides, and other polar compounds. nih.gov |
| Cyclodextrin-based | β- and γ-cyclodextrin derivatives | Aromatic compounds, drugs that can form inclusion complexes. |
| Pirkle-type | π-acidic or π-basic moieties | Compounds with aromatic rings and polar functional groups. |
Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Future Research Directions and Emerging Opportunities for 2 Benzyl 5,5 Dimethylcyclohexane 1,3 Dione
Exploration of Uncharted Reaction Manifolds and Transformation Types
While the fundamental reactivity of the 5,5-dimethylcyclohexane-1,3-dione (B117516) core is well-established in reactions like Michael additions and Knoevenagel condensations, the presence of the 2-benzyl substituent opens avenues for novel and unexplored transformations. studycorgi.com Future research could pivot towards asymmetric catalysis to control the stereochemistry of reactions involving the prochiral center at the benzyl-substituted carbon.
Further exploration into uncharted reaction manifolds could include:
Novel Cyclization Strategies: Designing intramolecular reactions that utilize the benzyl (B1604629) group to construct complex polycyclic or spirocyclic systems.
Reactions with Dinucleophiles: Investigating reactions with various N,N-dinucleophiles, similar to those studied with related 2-perfluoroalkanoylcyclohexane-1,3-diones, could lead to new classes of heterocyclic compounds such as benzodiazepines or other fused systems. researchgate.net
Photochemical Transformations: The carbonyl groups and the aromatic ring present opportunities for photochemical reactions, such as [2+2] cycloadditions or Norrish-type reactions, which remain largely unexplored for this specific compound.
Diazotization Reactions: Building on studies with the parent dimedone structure, further investigation into diazotization reactions of the benzyl derivative could yield novel azo compounds with potential applications as dyes or molecular switches. researchgate.net
Integration into Multi-component Reactions and Cascade Processes
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for building molecular complexity in a single, efficient step. The 2-benzyl-5,5-dimethylcyclohexane-1,3-dione scaffold is an excellent candidate for inclusion in such reactions.
A significant breakthrough has been the development of a one-pot, five-component reaction involving dimedone, aryl aldehydes, and 1-naphthylamine, which leads to the formation of bis(this compound)-N- and 4-disubstituted naphthylamine derivatives. researchgate.net This discovery of an unprecedented reaction pathway highlights the potential for this compound to participate in complex, atom-economic syntheses. researchgate.net
Future opportunities in this area include:
Design of New MCRs: Systematically exploring the reaction of this compound with various combinations of aldehydes, amines, and other reactive species to discover novel MCRs.
Development of Cascade Reactions: Using the compound as a starting point for cascade processes where the initial product undergoes a series of subsequent intramolecular transformations to generate highly complex molecular architectures.
Synthesis of Heterocyclic Libraries: Employing the compound in MCRs to rapidly generate diverse libraries of heterocyclic compounds, such as pyrroloacridinones, which can then be screened for various applications. beilstein-journals.org
The table below summarizes known multi-component reactions involving the core dimedone structure, suggesting parallel opportunities for its 2-benzyl derivative.
| Reactants | Catalyst/Conditions | Product Type | Source |
| Dimedone, Aryl Aldehydes, 1-Naphthylamine | Green conditions | Bis(this compound)-N- and 4-disubstituted naphthylamine | researchgate.net |
| 5,5-dimethylcyclohexane-1,3-dione, Isatin, Aromatic/Aliphatic Amine | BATA-MC in water | Pyrrolo[2,3,4-kl]acridinone derivatives | beilstein-journals.org |
| 2-Naphthol, Substituted Aldehydes, 5,5-dimethyl-1,3-cyclohexanedione | Ce-MCM-41 | Substituted tetrahydropyridines | mdpi.com |
| 5,5-dimethylcyclohexane-1,3-dione, Benzaldehydes, Malononitrile | DABCO | Chromeno β-lactam hybrids | mdpi.com |
Contribution to Sustainable Chemistry Initiatives and Green Synthesis Development
The principles of green chemistry, which advocate for the reduction of waste and the use of environmentally benign processes, are increasingly central to modern chemical synthesis. Research on derivatives of this compound has already demonstrated a commitment to these principles. For instance, the Knoevenagel condensation of dimedone with aromatic aldehydes to produce 2-(benzylidene) derivatives has been successfully performed in aqueous media, avoiding the use of toxic and volatile organic solvents.
Future contributions can be amplified by:
Solvent-Free Reactions: Developing solid-state or solvent-free reaction conditions, potentially utilizing microwave irradiation, to further reduce environmental impact.
Use of Green Catalysts: Employing biodegradable or recyclable catalysts, such as amino acids (alanine) or simple salts (sodium sulfate), to promote reactions in aqueous media.
Atom Economy: Focusing on reaction designs, like MCRs, that maximize the incorporation of all starting materials into the final product, thus minimizing waste. researchgate.netmdpi.com
Aqueous Synthesis: Expanding the scope of reactions involving the title compound that can be performed in water, which is a non-flammable, inexpensive, and biocompatible solvent. beilstein-journals.org
Development of Novel Applications in Niche Chemical Fields
The structural core of this compound is a "privileged scaffold" that appears in numerous biologically active molecules. This provides a strong rationale for exploring its applications in various specialized chemical fields. An analogue, indane-1,3-dione, has found use in areas ranging from medicinal chemistry to organic electronics and photopolymerization, suggesting a broad potential for the title compound. mdpi.com
Emerging opportunities include:
Medicinal Chemistry: In silico studies of novel derivatives have shown significant interactions with serotonin (B10506) (5-HT2A/C) and monoamine oxidase (MAO-A/B) receptors, indicating potential for development in neuropharmacology. researchgate.net The parent dione (B5365651) structure is also a precursor to compounds with antibacterial properties.
Photochemical Materials: The conjugated system present in derivatives like 2-benzylidene-5,5-dimethylcyclohexane-1,3-dione (B12006358) could be exploited for applications in photochemistry, such as the development of photoinitiators or materials for non-linear optics. mdpi.com
Chemical Sensing: The reactive dicarbonyl functionality could be incorporated into sensor molecules designed for the detection of specific analytes through colorimetric or fluorometric changes.
Synergistic Approaches: Combining Experimental and Computational Methodologies
The integration of computational chemistry with experimental synthesis offers a powerful paradigm for accelerating research and discovery. This synergistic approach allows for the prediction of reaction outcomes, the elucidation of complex mechanisms, and the rational design of molecules with targeted properties.
This strategy has already been applied successfully in the study of derivatives of this compound. researchgate.net For example, after synthesizing a range of novel compounds via a five-component reaction, computational tools were used to perform molecular docking and molecular dynamics simulations. researchgate.net These studies provided crucial insights into how the molecules interact with biological targets, guiding further development. researchgate.net
Future research should continue to leverage this synergy by:
Predictive Modeling: Using Density Functional Theory (DFT) and other quantum computational methods to predict the reactivity of the compound in uncharted reaction manifolds and to understand the stability of potential products. dntb.gov.ua
Mechanism Elucidation: Combining experimental kinetic studies with computational modeling to gain a detailed understanding of the reaction pathways in multi-component and cascade reactions.
Structure-Property Relationship Studies: Employing computational screening to predict the properties (e.g., electronic, optical, biological) of virtual libraries of derivatives before committing to their laboratory synthesis. Experimental techniques like X-ray crystallography can then be used to validate the computed molecular structures. researchgate.net
This combined experimental and computational approach will be instrumental in efficiently navigating the vast chemical space surrounding this compound and unlocking its full potential in a timely and resource-effective manner.
Q & A
Q. Characterization Methods :
- Spectroscopy : IR (C=O stretching at ~1700 cm), H-NMR (singlets for dimethyl groups at δ ~1.0 ppm), and C-NMR (ketone carbons at ~200 ppm).
- X-ray crystallography : Used to confirm stereochemistry and hydrogen-bonding patterns in crystalline intermediates .
Q. Table 1: Key Reagents and Conditions
Basic: How is this compound characterized spectroscopically?
- IR Spectroscopy : Detects carbonyl groups (1,3-dione) at 1700–1750 cm and aromatic C-H stretches (benzyl group) at ~3000 cm.
- H-NMR : Key signals include:
- Singlets for the two methyl groups (6H, δ ~1.0–1.2 ppm).
- Aromatic protons from the benzyl group (5H, δ ~7.2–7.4 ppm).
- Methine protons adjacent to carbonyls (δ ~3.0–3.5 ppm).
- Mass Spectrometry : Molecular ion peak (M) at m/z corresponding to CHO (exact mass 236.12 g/mol) .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is critical. For example:
- Hydrogen Bonding : Dimedone derivatives often form intramolecular H-bonds between carbonyl oxygen and enolic hydrogen, stabilizing keto-enol tautomers.
- Torsion Angles : The benzyl group’s orientation relative to the dione ring can be quantified to assess steric effects .
- Case Study : In 2-(dimethylamino)methylene derivatives, X-ray data confirmed a planar structure, enabling reactivity predictions for further functionalization .
Advanced: How do reaction conditions influence tautomeric equilibria in 1,3-dione derivatives?
The keto-enol tautomerism of 1,3-diones is solvent- and temperature-dependent:
- Polar Solvents (e.g., DMSO) : Stabilize the enol form via hydrogen bonding.
- Nonpolar Solvents (e.g., toluene) : Favor the keto form.
- pH Effects : Acidic conditions protonate the enolate, shifting equilibrium toward the keto form.
Experimental Validation : - H-NMR in CDCl shows a singlet for the enolic proton (δ ~12–14 ppm), absent in DMSO-d due to exchange broadening .
Advanced: How can discrepancies in toxicological data be addressed during safety assessments?
Conflicting toxicity profiles (e.g., LD values) may arise due to:
- Purity Variations : Impurities in commercial dimedone batches (e.g., residual solvents) .
- Species-Specific Responses : Rat oral LD for dimedone is >5000 mg/kg, but aquatic toxicity (e.g., LC for fish) requires independent validation .
Q. Mitigation Strategies :
- Reproducibility : Use HPLC-purified compounds and standardized protocols.
- Cross-Validation : Compare data from multiple assays (e.g., Ames test, in vivo studies).
Q. Table 2: Toxicity Data Comparison
| Endpoint | Species/Model | Value | Reference |
|---|---|---|---|
| Acute Oral Toxicity (LD) | Rat | >5000 mg/kg | |
| Aquatic Toxicity (LC) | Fathead minnow | 11,500 mg/L |
Advanced: What catalytic applications exist for derivatives of this compound?
- Multi-Component Reactions : Dimedone derivatives serve as substrates in polyhydroquinoline synthesis via Hantzsch reactions, catalyzed by acids or nanomaterials .
- Transition-Metal Complexation : The 1,3-dione moiety chelates metals (e.g., Cu, Ni) for catalytic oxidation or coupling reactions .
- Case Study : A Michael adduct of dimedone and trans,trans-diaryl enacetone was used to synthesize spiro[5.5]undecane intermediates under solvent-free conditions .
Advanced: How can computational methods predict the bioactivity of derivatives?
- Molecular Docking : Derivatives like hydrazones show COX-2 inhibition by forming hydrogen bonds with Arg120 and Tyr355 residues .
- DFT Calculations : Predict tautomer stability and frontier molecular orbitals (HOMO-LUMO gaps) to guide synthetic prioritization .
Key Software : AutoDock Vina, Gaussian 08.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
